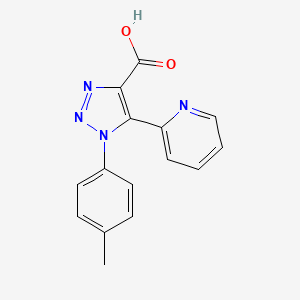

1-(4-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-methylphenyl group at the N1 position and a pyridin-2-yl group at the C5 position, with a carboxylic acid moiety at C2. This structure combines aromatic and heteroaromatic components, making it a versatile scaffold for pharmaceutical and materials science applications. The pyridinyl group enhances hydrogen-bonding capabilities, while the carboxylic acid facilitates coordination chemistry and salt formation .

Properties

IUPAC Name |

1-(4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-5-7-11(8-6-10)19-14(12-4-2-3-9-16-12)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFURDNGYGAION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the triazole ring followed by functional group modifications to introduce the pyridine and methylphenyl groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(4-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid exhibit significant anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, the compound has been tested against various cancer cell lines, where it demonstrated cytotoxic effects, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The antimicrobial activity of triazole compounds, including this compound, has been documented in various studies. These compounds have shown efficacy against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of triazole derivatives. The compound has been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Studies indicate that triazole compounds can act as effective fungicides by inhibiting the growth of plant pathogens. This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being replaced with less harmful alternatives .

Herbicidal Properties

In addition to fungicidal effects, some derivatives have shown herbicidal activity against specific weed species. This dual functionality enhances their appeal in agricultural settings where controlling both pests and weeds is crucial for crop yield .

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. Its ability to act as a cross-linking agent improves the mechanical strength and thermal stability of polymers. This application is particularly useful in the development of high-performance materials for industrial applications .

Nanotechnology

In nanotechnology, triazole derivatives are being investigated for their role in synthesizing nanoparticles with specific functional properties. The unique chemical structure allows for modifications that can enhance the catalytic activity or photostability of nanoparticles used in various applications, including drug delivery systems and environmental remediation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential as a therapeutic agent. |

| Study B | Antimicrobial | Showed effective inhibition of fungal growth at low concentrations; potential for developing new antifungal treatments. |

| Study C | Agricultural | Evaluated as a fungicide in field trials; reduced disease incidence in crops compared to untreated controls. |

| Study D | Material Science | Enhanced polymer properties when incorporated into composite materials; improved durability and heat resistance noted. |

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are influenced by substituent variations on the triazole ring. Key analogs and their characteristics are summarized below:

Physicochemical and Tautomeric Behavior

- Tautomerism : Unlike 1-(4-ethoxyphenyl)-5-formyl derivatives, which exhibit ring-chain tautomerism (80% open aldehyde form) , the target compound lacks a formyl group, eliminating this equilibrium. Pyridinyl and carboxylic acid groups instead promote intermolecular hydrogen bonding .

- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., ethyl 5-formyl-1-(pyridin-3-yl)triazole-4-carboxylate) .

- Thermal Stability : Decomposition at high temperatures (~175°C) via decarboxylation is common in 1,2,3-triazole-4-carboxylic acids, similar to analogs like 1-(4-ethoxyphenyl)-5-formyl derivatives .

Crystallographic and Packing Behavior

- Crystal Packing : Weak interactions (C–H⋯N, π–π) dominate packing in triazole derivatives. For example, 1-(4-methylphenyl)imidazole-4-imines adopt twisted conformations (dihedral angle ~56°) with chain-like hydrogen-bonded networks .

- Hirshfeld Analysis : In Co(II) and Cu(II) triazole complexes, O–H⋯O and N–H⋯O interactions contribute significantly to crystal stability .

Biological Activity

1-(4-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of aryl azides with appropriate alkyne precursors via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and the ability to produce a variety of triazole derivatives with potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various 1,2,3-triazole derivatives. For instance, a study conducted by the National Cancer Institute (NCI) evaluated the in vitro activity of synthesized compounds against multiple cancer cell lines. The results indicated that certain triazole derivatives possess moderate anticancer activity against melanoma, colon, and breast cancer cell lines. Specifically, compounds similar to this compound demonstrated promising results in terms of growth inhibition (GI50 values) across various cell lines (see Table 1) .

| Compound | Cell Line | Log GI50 |

|---|---|---|

| 25 | Colon cancer | -5.43 |

| Melanoma | -5.55 | |

| Ovarian cancer | -5.52 | |

| Renal cancer | -5.33 | |

| Prostate cancer | -5.37 |

Anti-inflammatory Activity

In addition to anticancer effects, some studies have reported anti-inflammatory properties associated with triazole derivatives. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. For example, derivatives showed significant inhibition against COX-2 with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

- Melanoma Treatment : A derivative similar to the compound was evaluated for its efficacy against melanoma cell lines and exhibited significant cytotoxicity through apoptosis induction.

- Colon Cancer : Another study focused on colon cancer cells revealed that treatment with triazole derivatives resulted in reduced cell proliferation and increased apoptosis markers.

Q & A

Basic: What are the standard synthetic routes for 1-(4-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid?

Answer:

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, due to its high yield and regioselectivity . For example:

- Step 1: Prepare the alkyne precursor (e.g., 4-methylphenylacetylene) and azide (e.g., pyridin-2-yl azide).

- Step 2: React under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMF/H₂O) at 25–60°C for 12–24 hours .

- Step 3: Carboxylic acid functionalization may involve hydrolysis of ester intermediates using NaOH/EtOH .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Resolves substituent positions on the triazole and pyridine rings. For instance, pyridin-2-yl protons appear as distinct doublets (δ 8.5–9.0 ppm) .

- IR Spectroscopy: Confirms carboxylic acid groups via O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- X-ray Crystallography: Provides definitive structural validation, especially for regiochemistry (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) .

Basic: What are the key solubility and stability considerations for handling this compound in experimental settings?

Answer:

- Solubility: The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol) but reduces it in non-polar solvents. Adjust pH for aqueous solubility (pKa ~4–5) .

- Stability: Store at –20°C in inert atmospheres to prevent decarboxylation or oxidation. Avoid prolonged exposure to light .

Advanced: How can regioselectivity challenges in triazole ring formation be addressed during synthesis?

Answer:

- Catalyst Optimization: Use Cu(I) catalysts (e.g., CuBr) with ligands (e.g., TBTA) to favor 1,4-regioselectivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .

- Thermal Control: Lower temperatures (25°C) reduce side reactions compared to higher temperatures .

Advanced: What strategies resolve contradictions in spectral data interpretation for structural validation?

Answer:

- Multi-Technique Cross-Validation: Combine NMR, IR, and HRMS to resolve ambiguities (e.g., overlapping proton signals) .

- Computational Modeling: DFT calculations predict NMR chemical shifts or IR frequencies to match experimental data .

- Isolation of Intermediates: Characterize synthetic intermediates (e.g., ester precursors) to track regiochemical outcomes .

Advanced: What computational methods aid in predicting reactivity and optimizing reaction pathways?

Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and activation energies for triazole formation .

- Machine Learning: Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

- Solvent Effect Simulations: COSMO-RS models predict solvent interactions to guide solvent selection .

Advanced: How can structure-activity relationships (SAR) guide biological activity exploration?

Answer:

- Core Modifications: Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., Cl, F) to enhance antimicrobial activity .

- Bioisosteric Replacement: Substitute the pyridine ring with thiophene or isoxazole to improve metabolic stability .

- Pharmacophore Mapping: Use docking studies to identify interactions with target enzymes (e.g., kinases) .

Advanced: What engineering challenges arise when scaling up synthesis, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.